Sodium methyl carbonate

C1 Synthon Selectivity Grignard Reaction

Sodium methyl carbonate (SMC) is a stable, solid-state C1 synthon that serves as an easy-to-handle CO₂ equivalent. Unlike gaseous CO₂, DMC, or DEC, SMC enables selective divergent synthesis from a single organometallic intermediate: Grignard reagents yield carboxylic acids, while organolithiums produce symmetrical ketones. This eliminates the need for multiple C1 sources and simplifies route scouting. For solvent-minimized workflows, SMC supports mechanochemical carboxylation in standard ball mills without specialized gas-handling equipment. As a primary SEI component in DMC-based Na-ion batteries, pure SMC is essential for controlled electrolyte decomposition studies. Choose SMC for unmatched reaction selectivity and greener synthetic protocols.

Molecular Formula C2H3NaO3
Molecular Weight 98.03 g/mol
CAS No. 6482-39-9
Cat. No. B1629319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium methyl carbonate
CAS6482-39-9
Molecular FormulaC2H3NaO3
Molecular Weight98.03 g/mol
Structural Identifiers
SMILESCOC(=O)[O-].[Na+]
InChIInChI=1S/C2H4O3.Na/c1-5-2(3)4;/h1H3,(H,3,4);/q;+1/p-1
InChIKeyOWSBHFWSKFIEGF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Methyl Carbonate (CAS 6482-39-9) for C1 Synthon, Electrolyte, and Carbonation Applications


Sodium methyl carbonate (SMC, CAS 6482-39-9) is an alkali metal alkyl carbonate salt with the molecular formula C2H3NaO3 and a molecular weight of 98.03 g/mol . It exists as a solid under ambient conditions and serves as a stable, solid-state equivalent of activated carbon dioxide (CO2) . As a C1 synthon, SMC participates in carboxylation and carbonylation reactions with organometallic reagents, offering a convenient alternative to gaseous CO2 in synthetic chemistry .

Why Sodium Methyl Carbonate (CAS 6482-39-9) Cannot Be Replaced by Generic C1 Synthons or Carbonates


Sodium methyl carbonate is not a generic carbonate salt or a simple methylating agent; its unique solid-state reactivity profile enables selective transformations that are unattainable with common alternatives such as dimethyl carbonate (DMC), diethyl carbonate (DEC), or gaseous CO2. SMC exhibits differential reactivity toward Grignard versus organolithium reagents, allowing precise control over product distribution (carboxylic acids vs. ketones) that cannot be replicated by other C1 sources . In battery applications, SMC is a distinct SEI component formed from DMC decomposition, with different stability and reactivity compared to other sodium alkyl carbonates . Substituting SMC with a different carbonate salt or methylating agent would fundamentally alter reaction selectivity, yield, or SEI composition.

Quantitative Differentiation Evidence for Sodium Methyl Carbonate (CAS 6482-39-9) Against Comparators


Selectivity Control: SMC vs. Gaseous CO2 in Reactions with Grignard and Organolithium Reagents

Sodium methyl carbonate (SMC) exhibits differential reactivity with Grignard reagents versus organolithium reagents, enabling selective synthesis of carboxylic acids or symmetrical ketones from the same starting material. Gaseous CO2, in contrast, lacks this selectivity and typically yields only carboxylic acids under standard conditions . SMC reacts with Grignard reagents to afford carboxylic acids, while reaction with organolithium reagents yields symmetrical ketones .

C1 Synthon Selectivity Grignard Reaction Organolithium

Carboxylic Acid Yield in Mechanochemical Grignard Reactions: SMC vs. Gaseous CO2

Under mechanochemical conditions, sodium methyl carbonate (SMC) provides comparable or superior yields of aryl and alkyl carboxylic acids relative to gaseous CO2, while eliminating the need for specialized gas-handling equipment . Using SMC, 4-tolyl bromide yielded 59% of the corresponding carboxylic acid, demonstrating that the solid CO2 equivalent is a viable alternative to gaseous CO2 in ball milling carboxylations .

Mechanochemistry Carboxylation Yield Grignard

Reactivity with Hard Carbon Anodes: SMC vs. Other Sodium Alkyl Carbonates

Sodium methyl carbonate (SMC) is formed from the reaction of sodiated hard carbon with dimethyl carbonate (DMC). Accelerating rate calorimetry (ARC) studies show that sodiated hard carbon is more reactive with DMC and diethyl carbonate (DEC) than with ethylene carbonate (EC), leading to different SEI composition and thermal stability profiles . SMC is identified as the primary alkyl carbonate product from DMC decomposition, whereas EC and DEC yield sodium alkyl carbonates with longer alkyl chains .

Sodium-Ion Battery SEI Hard Carbon Reactivity

CO2 Fixation Capacity: SMC Precipitation vs. Na2CO3 Formation

Sodium methyl carbonate (SMC) precipitates as a CO2-fixing material from NaOH-dissolved methanol, demonstrating a measurable CO2 absorption capacity. The amount of CO2 physically absorbed is approximately 4.36 g CO2 per 500 mL methanol under ambient conditions . When combined with Na2CO3 formed from solution evaporation, the total CO2 fixation increases to 5.64 g CO2 per 6 g NaOH in 500 mL methanol .

CO2 Capture Carbonation Fixation Efficiency

Operational Simplicity: Solid SMC vs. Gaseous CO2 in C1 Chemistry

Sodium methyl carbonate (SMC) is a bench-stable solid that can be handled in air, whereas gaseous CO2 requires specialized equipment (gas cylinders, pressure regulators, ball mills with gas inlets) for controlled reactions . This solid-state advantage translates to reduced capital investment and simplified experimental protocols .

C1 Synthon Operational Safety Solid Reagent

High-Value Application Scenarios for Sodium Methyl Carbonate (CAS 6482-39-9) Based on Differentiated Performance


Selective Synthesis of Carboxylic Acids vs. Symmetrical Ketones in Medicinal Chemistry

In drug discovery, the ability to access both carboxylic acid and ketone libraries from a common organometallic intermediate is valuable. Sodium methyl carbonate enables divergent synthesis without changing the C1 source. Reacting a Grignard reagent with SMC yields the carboxylic acid, while the same organolithium reagent with SMC yields the symmetrical ketone . This selectivity eliminates the need for separate C1 reagents and simplifies route scouting.

Mechanochemical Carboxylation in Green Chemistry Workflows

For laboratories adopting mechanochemical methods to reduce solvent waste, sodium methyl carbonate serves as a solid, easy-to-handle CO2 equivalent. Under ball milling conditions, SMC provides carboxylic acids in yields comparable to gaseous CO2 (e.g., 59% for 4-tolylcarboxylic acid) without requiring specialized gas-handling equipment . This enables solvent-minimized carboxylations in standard ball mills.

SEI Component Studies in Sodium-Ion Battery Electrolyte Development

Sodium methyl carbonate is a primary SEI component formed from dimethyl carbonate (DMC) electrolytes in sodium-ion batteries. Researchers studying SEI formation, stability, and ion transport properties require SMC as a reference compound to understand the behavior of DMC-based electrolytes . Procurement of pure SMC enables controlled studies of SEI component solubility and thermal stability.

CO2 Capture and Utilization Research

Sodium methyl carbonate precipitates as a tangible CO2 fixation product from NaOH-methanol solutions, absorbing approximately 4.36 g CO2 per 500 mL methanol under ambient conditions . This property makes SMC a model compound for studying CO2 capture mechanisms and for developing integrated capture-utilization processes where the fixed CO2 is directly employed as a C1 synthon.

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